Pyridine-2,5-disulfonic Acid

Description

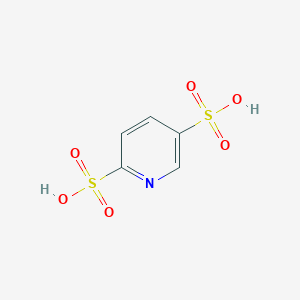

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQANOCQLYLEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376518 | |

| Record name | Pyridine-2,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-04-3 | |

| Record name | Pyridine-2,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Pyridine-2,5-disulfonic Acid and Its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of pyridine-2,5-disulfonic acid, alongside a comparative analysis with its more extensively studied isomers, pyridine-3,5-disulfonic acid and pyridine-2,6-disulfonic acid. This document delves into the core physicochemical properties, synthesis methodologies, and current and potential applications of these compounds, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development.

Introduction: The Landscape of Pyridinedisulfonic Acids

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and functional materials. The introduction of sulfonic acid groups onto this ring significantly alters its electronic properties and reactivity, enhancing its utility in various chemical applications. Pyridinedisulfonic acids, in particular, are compounds of growing interest due to their potential as catalysts, building blocks in materials science, and as fragments in the design of novel therapeutic agents.

While several positional isomers of pyridinedisulfonic acid exist, this guide will focus on the 2,5-, 3,5-, and 2,6-isomers, with an emphasis on the more thoroughly investigated 3,5- and 2,6- variants due to a relative scarcity of published data on the 2,5- isomer.

Part 1: Physicochemical Properties: A Comparative Analysis

The position of the sulfonic acid groups on the pyridine ring profoundly influences the physicochemical properties of each isomer. A summary of their key properties is presented below.

| Property | Pyridine-2,5-disulfonic acid | Pyridine-3,5-disulfonic acid | Pyridine-2,6-disulfonic acid |

| Molecular Formula | C₅H₅NO₆S₂ | C₅H₅NO₆S₂ | C₅H₅NO₆S₂ |

| Molecular Weight | 239.23 g/mol | 239.23 g/mol | 239.23 g/mol |

| CAS Number | 17624-04-3 | 13069-04-0 | 89949-04-4 |

Part 2: Synthesis of Pyridinedisulfonic Acids: Methodologies and Mechanistic Insights

The synthesis of pyridinedisulfonic acids is a challenging endeavor due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.

Synthesis of Pyridine-3,5-disulfonic acid

The most common method for the synthesis of pyridine-3,5-disulfonic acid is the direct sulfonation of pyridine. This reaction requires harsh conditions to overcome the low reactivity of the pyridine ring.

Experimental Protocol: Direct Sulfonation of Pyridine

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with fuming sulfuric acid (oleum).

-

Reagent Addition: Pyridine is added dropwise to the oleum while maintaining a low temperature (typically below 40°C) to control the exothermic reaction. A mercury-based catalyst, such as mercury(II) sulfate, is often added to improve the reaction efficiency.

-

Reaction Conditions: The reaction mixture is heated to high temperatures, often in a stepwise manner, for an extended period. A typical procedure involves heating at 160-180°C for several hours, followed by an increase in temperature to around 240°C to drive the reaction to completion.[1]

-

Work-up and Isolation: The reaction mixture is cooled and then carefully poured into a mixture of ice and a suitable solvent, such as ethanol, to precipitate the product. The crude product is then collected by filtration and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Oleum: The use of fuming sulfuric acid (oleum) provides a high concentration of the active electrophile, sulfur trioxide (SO₃), which is necessary to achieve disulfonation of the deactivated pyridine ring.

-

High Temperatures: The elevated temperatures are required to provide the necessary activation energy for the electrophilic aromatic substitution to occur.

-

Mercury Catalyst: The mercury catalyst is believed to facilitate the reaction by forming a complex with pyridine, which may increase its reactivity towards sulfonation.

Below is a conceptual workflow for the synthesis of pyridine-3,5-disulfonic acid.

Caption: Synthesis workflow for pyridine-3,5-disulfonic acid.

Synthesis of Pyridine-2,6-disulfonic acid and Pyridine-2,5-disulfonic acid

Detailed, well-established protocols for the direct synthesis of pyridine-2,6-disulfonic acid and pyridine-2,5-disulfonic acid are less common in the literature. The synthesis of these isomers often involves multi-step pathways starting from substituted pyridines. For instance, the synthesis of 2-substituted pyridines can sometimes be achieved through the oxidation of the corresponding 2-pyridinethiol.[2] This suggests that a potential route to pyridine-2,5-disulfonic acid could involve a starting material that already possesses a substituent at the 2- or 5-position, which can then be converted to a sulfonic acid group.

Part 3: Applications in Research and Development

The unique properties of pyridinedisulfonic acids make them valuable compounds in various areas of research and development.

Catalysis

The sulfonic acid groups in these molecules impart strong Brønsted acidity, making them effective catalysts in a range of organic reactions. Pyridine-3,5-disulfonic acid, for example, has been investigated as a catalyst for esterification and transesterification reactions.[3] The presence of two acidic sites can enhance catalytic activity compared to their monosulfonated counterparts.

Materials Science

Pyridinedisulfonic acids are of interest as building blocks for the synthesis of novel materials. Their rigid aromatic core and the presence of coordinating sulfonic acid groups make them suitable ligands for the construction of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and catalysis. The high polarity and water solubility imparted by the sulfonic acid groups can be advantageous in the design of functional materials.

Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle.[4] The introduction of sulfonic acid groups can significantly impact the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. While pyridinedisulfonic acids themselves are not typically used as active pharmaceutical ingredients, they can serve as valuable starting materials or fragments in the synthesis of more complex drug candidates. The sulfonic acid groups can act as bioisosteres for other acidic functional groups or as key interaction points with protein targets.

Part 4: Safety and Handling

Pyridinedisulfonic acids are strong acids and should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

-

In Case of Contact:

-

Skin: Immediately flush with plenty of water.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for the specific isomer before use.

Part 5: Conclusion and Future Outlook

Pyridinedisulfonic acids represent a class of compounds with significant potential in catalysis, materials science, and as building blocks in drug discovery. While pyridine-3,5-disulfonic acid is the most studied isomer, further research into the synthesis and properties of the 2,5- and 2,6-isomers is warranted to fully explore their potential applications. The development of more efficient and selective synthetic methods for all isomers will be crucial for advancing their use in various scientific disciplines.

References

- US3267109A - 3, 5-pyridinedisulfonic acid - Google P

-

Pyridine-2,6-disulfonic acid|89949-04-4 - Encyclopedia - MOLBASE. (URL: [Link])

- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

-

Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview - MDPI. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility of Pyridine-2,5-disulfonic Acid in Water and Organic Solvents

Introduction: The Pivotal Role of Pyridine-2,5-disulfonic Acid in Modern Research

Pyridine-2,5-disulfonic acid, a polysulfonated heterocyclic compound, is emerging as a molecule of significant interest across various scientific disciplines, including drug development, materials science, and catalysis. Its unique structural features—a pyridine core functionalized with two highly polar sulfonic acid groups—confer distinct physicochemical properties that are pivotal to its application. A comprehensive understanding of its solubility is a critical prerequisite for its effective utilization, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in pharmaceutical contexts. This guide provides a detailed exploration of the solubility characteristics of Pyridine-2,5-disulfonic acid, grounded in fundamental chemical principles and supported by practical experimental methodologies.

I. Aqueous Solubility: A Deep Dive into a Highly Polar System

The Chemical Rationale: Why High Aqueous Solubility is Expected

The presence of two sulfonic acid (-SO₃H) groups on the pyridine ring is the primary determinant of the molecule's interaction with water. These groups are not only highly polar but are also strong Brønsted acids, readily donating their protons in an aqueous environment. This ionization leads to the formation of a highly polar pyridinedisulfonate anion and hydronium ions.

The key intermolecular forces at play are:

-

Ion-Dipole Interactions: The charged sulfonate groups (-SO₃⁻) can engage in strong ion-dipole interactions with the polar water molecules.

-

Hydrogen Bonding: The oxygen atoms of the sulfonate groups and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors, while the hydrogen atoms of water act as hydrogen bond donors.

The dual sulfonation significantly enhances the molecule's polarity and capacity for hydrogen bonding compared to its monosulfonated counterparts, leading to a much greater affinity for aqueous media[1]. This is in stark contrast to the analogous 2,5-pyridinedicarboxylic acid, which is reported to be insoluble in cold water and only soluble in hot water, underscoring the profound impact of the sulfonic acid functional group on aqueous solubility[2].

Quantitative Solubility Data

II. Solubility in Organic Solvents: A Spectrum of Miscibility

The solubility of Pyridine-2,5-disulfonic acid in organic solvents is expected to be significantly lower than in water and will be highly dependent on the polarity of the solvent.

Predicting Solubility Across Common Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have relatively high dielectric constants. Therefore, Pyridine-2,5-disulfonic acid is expected to have moderate to good solubility in these solvents, although likely less than in water. The energy required to break the strong solute-solute interactions in the crystalline lattice may not be as effectively compensated by solute-solvent interactions as it is with water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar solvents capable of solvating both cations and anions effectively. DMSO, in particular, is known as a powerful solvent for a wide range of organic and inorganic compounds[4][5]. It is anticipated that Pyridine-2,5-disulfonic acid will exhibit significant solubility in these solvents.

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have lower dielectric constants and a reduced capacity for hydrogen bonding. Consequently, the solubility of the highly polar Pyridine-2,5-disulfonic acid is expected to be low in these media.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the strong intermolecular forces within the crystalline structure of Pyridine-2,5-disulfonic acid will overwhelmingly dominate, leading to negligible solubility.

Comparative Solubility Data

For context, the related compound 2,5-pyridinedicarboxylic acid is reported to be insoluble in alcohol, ether, and benzene, and only slightly soluble in boiling alcohol[2]. This further reinforces the expectation of limited solubility for Pyridine-2,5-disulfonic acid in less polar organic solvents.

| Solvent Category | Examples | Predicted Solubility of Pyridine-2,5-disulfonic Acid | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and extensive hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole-dipole interactions and ability to solvate ions. |

| Less Polar | Acetone, Ethyl Acetate | Low | Weaker solute-solvent interactions compared to solute-solute interactions. |

| Nonpolar | Hexane, Toluene | Negligible | Mismatch in polarity and intermolecular forces. |

III. Experimental Determination of Solubility: A Practical Guide

Given the absence of precise solubility data, experimental determination is crucial for any research or development involving Pyridine-2,5-disulfonic acid. The following is a robust, step-by-step protocol for determining the equilibrium solubility of the compound.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

Pyridine-2,5-disulfonic acid (high purity)

-

Solvents of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV or a suitable quantitative analytical instrument

-

pH meter (for aqueous solutions)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Pyridine-2,5-disulfonic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Pyridine-2,5-disulfonic acid of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Self-Validating System and Causality:

This protocol incorporates self-validation by ensuring equilibrium is reached through sufficient equilibration time and visual confirmation of excess solid. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the quantification. The choice of solvents for the study should be guided by the theoretical principles of polarity and potential for specific interactions, allowing for a systematic investigation of the structure-solubility relationship.

IV. Factors Influencing Solubility: A Deeper Scientific Insight

Several factors can significantly influence the solubility of Pyridine-2,5-disulfonic acid. A thorough understanding of these is essential for controlling and optimizing dissolution.

The Critical Role of pH in Aqueous Systems

As a strong diacid, the pH of the aqueous medium will have a profound effect on the speciation and, consequently, the solubility of Pyridine-2,5-disulfonic acid.

-

Low pH (Acidic Conditions): In highly acidic solutions, the sulfonic acid groups will be protonated (-SO₃H). The molecule will be neutral but still highly polar.

-

Neutral to High pH (Basic Conditions): In neutral and basic solutions, the sulfonic acid groups will be deprotonated to form the sulfonate anions (-SO₃⁻). The molecule will exist as a dianion.

The ionized form (dianion) is expected to be significantly more soluble in water due to the strong ion-dipole interactions. Therefore, increasing the pH of an aqueous solution should enhance the solubility of Pyridine-2,5-disulfonic acid.

The Influence of Temperature

For most solid solutes, solubility increases with temperature. The dissolution of Pyridine-2,5-disulfonic acid is likely an endothermic process, meaning that increasing the temperature will shift the equilibrium towards dissolution, thereby increasing its solubility. This is a critical parameter to consider in applications such as crystallization and formulation.

V. Visualization of Solubility Principles

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: A conceptual diagram illustrating the predicted solubility of Pyridine-2,5-disulfonic acid in different solvent classes based on intermolecular forces.

Figure 2: A workflow diagram outlining the key steps for the experimental determination of the solubility of Pyridine-2,5-disulfonic acid.

VI. Conclusion and Future Perspectives

While a precise, universally applicable value for the solubility of Pyridine-2,5-disulfonic acid in all solvents remains to be exhaustively documented, a strong theoretical framework, supported by data from analogous compounds, provides a robust predictive understanding of its behavior. The high polarity imparted by the two sulfonic acid groups dictates its excellent solubility in water and other polar solvents, and its limited solubility in nonpolar media. For researchers and drug development professionals, the key takeaway is the necessity of empirical determination of solubility under the specific conditions of their application. The provided experimental protocol offers a reliable and validated approach to obtaining this critical data. Future research efforts should focus on generating and publishing comprehensive solubility data for this important compound across a range of solvents, temperatures, and pH values to create a valuable resource for the scientific community.

References

-

Emco Dyestuff. Aniline 2,5 Disulphonic acid. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 2. 2,5-Pyridinedicarboxylic acid, 98% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Pyridine-2,5-disulfonic Acid

This guide provides an in-depth analysis of the synthetic pathways to Pyridine-2,5-disulfonic acid. Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that dictate the synthetic strategy. We will explore the inherent challenges of functionalizing the pyridine ring and present a reasoned, mechanistically supported approach to achieving the specific 2,5-disubstitution pattern.

The Synthetic Challenge: Understanding Pyridine's Reactivity

The synthesis of Pyridine-2,5-disulfonic acid is not a trivial pursuit. Unlike benzene, the direct sulfonation of pyridine to achieve this specific isomer is mechanistically disfavored. This foundational concept is critical for any researcher approaching this target.

The Inherent Unreactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, making it significantly less reactive towards electrophiles than benzene.[1][2] The reaction conditions required for electrophilic aromatic substitution (EAS) on pyridine are consequently much harsher, often involving high temperatures and potent reagents.[3][4]

Regioselectivity: The Predominance of C-3 and C-5 Substitution

Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring by placing a formal positive charge on the nitrogen, dramatically increasing its electron-withdrawing effect.

The crucial outcome of this deactivation is the directing effect on incoming electrophiles. Electrophilic attack at the C-2, C-4, or C-6 positions is strongly disfavored because it forces a positive charge onto the already electron-deficient, cationic nitrogen in one of the resonance structures of the intermediate sigma complex.[1][5] This creates a highly unstable, high-energy intermediate. In contrast, attack at the C-3 or C-5 positions keeps the positive charge distributed across the carbon atoms of the ring, resulting in a more stable intermediate.[1][3] Consequently, direct sulfonation of pyridine overwhelmingly yields pyridine-3-sulfonic acid, and under forcing conditions, pyridine-3,5-disulfonic acid.[4][6]

Given these electronic factors, it is clear that a direct sulfonation approach is not a viable strategy for the synthesis of Pyridine-2,5-disulfonic acid. Alternative, multi-step synthetic routes are required.

A Plausible Synthetic Pathway: Synthesis via Pre-functionalization

The most logical and field-proven approach to synthesizing specifically substituted pyridines, when direct functionalization is not feasible, is to start with a pre-functionalized pyridine ring. For Pyridine-2,5-disulfonic acid, a highly effective strategy involves the introduction of sulfur functionalities at the desired positions, followed by oxidation. The oxidation of pyridinethiols to their corresponding sulfonic acids is a known and reliable transformation.[7][8]

This proposed pathway leverages a 2,5-dihalopyridine as a versatile starting material.

Mechanism and Rationale

Step 1: Nucleophilic Aromatic Substitution to form Pyridine-2,5-dithiol

-

Causality: Halogens at the C-2 and C-4 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[9] While a halogen at C-5 is less activated than one at C-2, the reaction can be driven to completion with appropriate nucleophiles and reaction conditions.

-

Experimental Choice: Sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis are common and effective reagents for introducing a thiol group (-SH) onto an aromatic ring via nucleophilic substitution of a halide.

Step 2: Oxidation of Pyridine-2,5-dithiol

-

Causality: Thiols are readily oxidized to various sulfur-oxygen species, including sulfenic acids, sulfinic acids, and ultimately, sulfonic acids.[10] The choice of oxidant and reaction conditions determines the final oxidation state.

-

Experimental Choice: Strong oxidizing agents are required to convert a thiol fully to a sulfonic acid. Common and effective choices include hydrogen peroxide, potassium permanganate, or sodium hypochlorite in an acidic medium.[7][8][11] The reaction is typically exothermic and requires careful temperature control to prevent side reactions.

This multi-step approach circumvents the inherent regioselectivity issues of direct electrophilic sulfonation by building the desired functionality through a series of more predictable and controllable reactions.

Experimental Protocols & Data

Exemplary Protocol: Oxidation of a Pyridinethiol to Pyridinesulfonic Acid

This protocol is adapted from established methods for the oxidation of mercaptopyridines and serves as a template for the second step of the proposed synthesis.[8]

Objective: To oxidize a thiol-substituted pyridine to the corresponding sulfonic acid.

Materials:

-

Pyridinethiol derivative (1.0 equivalent)

-

Concentrated Sulfuric Acid

-

Aqueous Sodium Hypochlorite (NaOCl) solution (10-15%)

-

Sodium Chloride/Ice Bath

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the pyridinethiol derivative (e.g., 2-mercaptopyridine as a model) in concentrated sulfuric acid. This step should be performed in a fume hood with appropriate personal protective equipment.

-

Cool the resulting solution to approximately -15°C using a sodium chloride/ice bath.

-

Slowly add the aqueous sodium hypochlorite solution dropwise to the cooled, vigorously stirred reaction mixture.

-

Critical Step: Carefully monitor the internal temperature of the reaction mixture throughout the addition, ensuring it is maintained below 10°C. This is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes to ensure complete oxidation.

-

Workup involves carefully quenching the reaction mixture, followed by isolation and purification of the sulfonic acid product, which may involve precipitation, filtration, and recrystallization.

Self-Validation: The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting thiol and the appearance of the highly polar sulfonic acid product.

Comparative Data: Conditions for Direct Pyridine Sulfonation

To underscore the rationale for choosing a multi-step pathway, the following table summarizes the harsh conditions typically required for the direct sulfonation of pyridine, which, as established, yields the 3- and 3,5- isomers.

| Parameter | Condition | Rationale / Comment | Source(s) |

| Reagent | Fuming Sulfuric Acid (Oleum, 20-65% SO₃) | Provides a high concentration of the SO₃ electrophile needed to overcome the ring's deactivation. | [6] |

| Catalyst | Mercury (II) Sulfate (HgSO₄) | Believed to facilitate the formation of a reactive intermediate, lowering the activation energy. | [6][12] |

| Temperature | 230 - 350°C | Extremely high temperatures are required to provide sufficient thermal energy for the reaction to proceed at a reasonable rate. | [4] |

| Reaction Time | 12 - 48 hours | Long reaction times are necessary due to the low reactivity of the pyridine ring. | [4][6] |

| Primary Product | Pyridine-3-sulfonic acid / Pyridine-3,5-disulfonic acid | Regioselectivity is dictated by the electronic properties of the pyridinium ion. | [4][6] |

Conclusion

The synthesis of Pyridine-2,5-disulfonic acid presents a significant challenge that cannot be overcome by the direct sulfonation of pyridine due to the fundamental principles of electrophilic aromatic substitution on an electron-deficient heterocycle. The inherent electronics of the pyridinium ion intermediate dictate a strong preference for substitution at the 3- and 5-positions.

A more viable and scientifically sound approach, as outlined in this guide, involves a multi-step synthesis starting from a pre-functionalized precursor such as a 2,5-dihalopyridine. By leveraging predictable transformations—nucleophilic aromatic substitution to install thiol groups, followed by their robust oxidation—researchers can strategically construct the target molecule. This methodology provides the control and specificity that direct functionalization lacks, offering a clear and logical pathway for drug development professionals and scientists to access this valuable, yet challenging, chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines. (1999). Google Patents.

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. Retrieved from [Link]

- Dong, J., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

- US5466800A - Process for the preparation of 2,5-disubstituted pyridines. (1995). Google Patents.

- EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (1986). Google Patents.

-

Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Retrieved from [Link]

- European Patent Office. (1999). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1. Google Patents.

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by oxidation. Retrieved from [Link]

-

Chem Veda. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

- US3948922A - Oxidation of thiols and disulfides to sulfonic acids. (1976). Google Patents.

-

Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Retrieved from [Link]

-

ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Retrieved from [Link]

-

Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts. (1946). Google Patents.

-

PubMed. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Retrieved from [Link]

-

Wiley Online Library. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]

- US3267109A - 3,5-pyridinedisulfonic acid. (1966). Google Patents.

Sources

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. quora.com [quora.com]

- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 7. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonate synthesis by oxidation [organic-chemistry.org]

- 12. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electrophilic Sulfonation of Pyridine

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine, a cornerstone of heterocyclic chemistry, presents a unique challenge to electrophilic aromatic substitution (EAS) reactions. Its inherent electronic properties render the ring system significantly less reactive than benzene. This guide provides a comprehensive exploration of the electrophilic sulfonation of pyridine, dissecting the reaction pathway, mechanistic underpinnings, and the rigorous experimental conditions required. We will delve into the causality behind the observed regioselectivity and discuss strategies to modulate reactivity, offering field-proven insights for professionals in research and drug development.

The Electronic Landscape of Pyridine: A Barrier to Electrophilic Attack

The pyridine ring, while aromatic, is characterized by the presence of a highly electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring.[1][2][3] This deactivation makes the pyridine nucleus far less nucleophilic and, consequently, less susceptible to attack by electrophiles compared to benzene.[3][4]

Furthermore, under the strongly acidic conditions typical for many electrophilic aromatic substitution reactions, the lone pair of electrons on the nitrogen atom is readily protonated.[2] This forms the pyridinium ion, which is even more strongly deactivated towards electrophilic attack than pyridine itself.

These electronic factors culminate in pyridine's reluctance to undergo EAS reactions, necessitating harsh reaction conditions to drive the substitution forward.[4][5]

The Sulfonation of Pyridine: A Mechanistic Deep Dive

The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction that requires forcing conditions to proceed. The reaction typically involves heating pyridine with fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) at high temperatures, often around 230°C.[1]

Generation of the Electrophile

The true electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid.[1][6] In some instances, the active electrophile is considered to be protonated sulfur trioxide, HSO₃⁺.[7]

The Attack and Regioselectivity: A Tale of Two Intermediates

The electrophilic attack of SO₃ on the pyridine ring is the rate-determining step of the reaction.[7] The regioselectivity of this attack is a critical aspect of the reaction, with the substitution occurring predominantly at the 3-position.[1][6][8][9] This preference can be understood by examining the stability of the possible carbocation intermediates (sigma complexes) formed upon attack at the 2-, 3-, and 4-positions.

-

Attack at the 2- and 4-positions: When the electrophile attacks at the C2 or C4 position, one of the resonance structures of the resulting sigma complex places a positive charge directly on the highly electronegative nitrogen atom.[1][4] This is a highly unfavorable and destabilizing arrangement.

-

Attack at the 3-position: In contrast, attack at the C3 position results in a sigma complex where the positive charge is distributed across the carbon atoms of the ring, avoiding the placement of a positive charge on the nitrogen atom.[1][9] This leads to a more stable intermediate compared to those formed from attack at the 2- or 4-positions.

This difference in the stability of the intermediates dictates the kinetic and thermodynamic favorability of the reaction pathway, leading to the observed meta-substitution pattern.[5]

Below is a diagram illustrating the electrophilic attack and the resulting intermediates.

Caption: Sulfonation of Pyridine Reaction Pathway.

Experimental Considerations and Protocol Optimization

The successful sulfonation of pyridine hinges on careful control of the reaction conditions. The inherent low reactivity of the substrate necessitates a robust experimental setup.

Reagents and Conditions

A summary of typical reagents and conditions is provided in the table below:

| Parameter | Typical Value/Reagent | Rationale |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the electrophile, SO₃. [1] |

| Temperature | 220-270°C | High temperature is required to overcome the high activation energy of the reaction. [1][10] |

| Catalyst (optional) | Mercury(II) sulfate (HgSO₄) | Can increase the yield, though the exact mechanism is not fully elucidated. [10]Other metal sulfates like vanadium, aluminum, and magnesium have also been explored. [10] |

| Reaction Time | Several hours | The reaction is slow due to the deactivated nature of the pyridine ring. [10] |

A Note on Catalysis

While the reaction can proceed without a catalyst, the use of mercury salts has been reported to improve yields. [10]It is hypothesized that the mercury ion may coordinate to the pyridine nitrogen, altering the electronic properties of the ring or facilitating the electrophilic attack. However, due to the toxicity of mercury compounds, their use is often avoided in modern synthetic chemistry.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized representation and should be adapted and optimized based on specific laboratory safety protocols and desired scale.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Reagent Addition: Carefully add pyridine to fuming sulfuric acid (oleum) with cooling. This initial step forms the pyridinium sulfate salt.

-

Heating: Heat the reaction mixture to the target temperature (e.g., 230°C) and maintain this temperature for the desired reaction time (e.g., 24 hours).

-

Work-up: After cooling, the reaction mixture is cautiously poured onto ice.

-

Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid as a salt. The product can then be isolated by filtration and purified by recrystallization.

Modulating Reactivity: The Role of Activating Groups and N-Oxides

Given the harsh conditions required for the sulfonation of unsubstituted pyridine, strategies to enhance the reactivity of the pyridine ring are of significant interest in synthetic chemistry.

Activating Groups

The introduction of electron-donating groups (activating groups) onto the pyridine ring can increase its electron density and facilitate electrophilic substitution. [11]For example, alkyl or alkoxy groups can enhance the nucleophilicity of the ring, potentially allowing for milder reaction conditions.

Pyridine-N-Oxides: A Powerful Synthetic Tool

A more common and effective strategy involves the conversion of pyridine to its corresponding N-oxide. [12][13]The N-oxide functionality has a profound effect on the electronic properties of the ring. The oxygen atom can donate electron density back into the ring through resonance, activating the 2-, 4-, and 6-positions towards electrophilic attack. [12] While sulfonation of pyridine-N-oxide can still occur at the 3-position, the presence of the N-oxide group offers a versatile handle for further functionalization. [14]The N-oxide can be readily removed by reduction after the desired substitution has been achieved.

The workflow for utilizing pyridine-N-oxide in synthesis is depicted below:

Caption: Pyridine-N-Oxide Synthetic Workflow.

Conclusion

The electrophilic sulfonation of pyridine is a challenging yet fundamental reaction in heterocyclic chemistry. A thorough understanding of the electronic factors governing pyridine's reactivity, the mechanistic details of the reaction pathway, and the influence of reaction conditions is paramount for successful synthesis. While the direct sulfonation requires harsh conditions, the use of activating groups or the pyridine-N-oxide strategy provides valuable avenues for accessing functionalized pyridine derivatives, which are crucial building blocks in the pharmaceutical and materials science industries.

References

- Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. (n.d.). Pearson.

- Tisza, E. T., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts (U.S. Patent No. 2,406,972). U.S. Patent and Trademark Office.

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved from [Link]

-

Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024, September 23). Pearson. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]

-

The mechanism for the sulfonation of pyridine is to be stated a... (2024, February 26). Filo. Retrieved from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. Retrieved from [Link]

-

Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024, April 23). ResearchGate. Retrieved from [Link]

-

Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved from [Link]

-

Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019, October 9). Quora. Retrieved from [Link]

-

Mechanism of Sulphonation: Electrophilic Substitution Reaction. (2022, January 19). YouTube. Retrieved from [Link]

-

Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. Retrieved from [Link]

-

Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]

-

Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube. Retrieved from [Link]

Sources

- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 2. youtube.com [youtube.com]

- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. quora.com [quora.com]

- 6. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aklectures.com [aklectures.com]

- 10. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

potential biological activity of Pyridine-2,5-disulfonic acid

An In-Depth Technical Guide to the Potential Biological Activity of Pyridine-2,5-disulfonic Acid

Executive Summary

Pyridine-2,5-disulfonic acid is a small, highly polar molecule whose biological potential remains largely unexplored in published literature. However, its constituent parts—the pyridine scaffold and the sulfonic acid functional group—are ubiquitous in medicinal chemistry and pharmacology. This guide posits that by analyzing the well-documented activities of structurally related compounds, a strong rationale can be built for investigating Pyridine-2,5-disulfonic acid as a candidate for targeted biological screening. We will explore three primary hypotheses for its potential bioactivity: 1) acting as an enzyme inhibitor through bioisosteric mimicry of phosphate and carboxylate moieties; 2) exhibiting antimicrobial or antiviral effects, a common feature of the broader pyridine class; and 3) functioning as a metal chelator to disrupt the activity of metalloenzymes. This document provides the theoretical basis for these hypotheses, proposes viable synthetic routes, and details robust experimental protocols to systematically evaluate these potential activities, serving as a roadmap for researchers and drug development professionals.

Introduction: The Pyridine-2,5-disulfonic Acid Scaffold

The quest for novel therapeutic agents often begins with exploring unique chemical scaffolds. Pyridine-2,5-disulfonic acid presents such an opportunity—a simple structure combining two powerful pharmacophoric elements. While direct biological data is scarce, a deductive approach based on established medicinal chemistry principles allows for the formulation of compelling hypotheses regarding its potential utility.

The Pyridine Motif in Medicinal Chemistry

The pyridine ring is a "privileged scaffold," appearing in a vast number of natural products, vitamins, and FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a mild base, improving aqueous solubility and enabling critical interactions with biological targets. This scaffold is a component of drugs with diverse therapeutic applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[1]

The Sulfonic Acid Functional Group as a Bioisostere

Functional group bioisosteres—substituents that retain similar physical or chemical properties to another group—are a cornerstone of rational drug design. Sulfonic acids are well-established, non-classical bioisosteres of carboxylic acids and, more importantly, phosphonic acids.[2][3] With a pKa typically below 1, they are strong acids, fully ionized at physiological pH, and can form strong ionic and hydrogen bonds. This allows them to mimic the tetrahedral geometry and anionic character of phosphate groups, which are central to cellular signaling and enzymatic catalysis.[4][5]

Rationale for Investigation: An Unexplored Scaffold

The combination of a privileged pyridine core with two strategically placed sulfonic acid groups creates a molecule with a distinct physicochemical profile: high polarity, strong acidity, and multiple points for hydrogen bonding. This profile suggests the molecule is unlikely to be membrane-permeable but could be an excellent candidate for targeting extracellular enzymes or enzymes with highly polar active sites.

Physicochemical Properties and Synthetic Strategy

Predicted Properties and Their Biological Implications

-

High Water Solubility: The two sulfonic acid groups confer excellent aqueous solubility, which is advantageous for biochemical assays and developing formulations for specific routes of administration.

-

Strong Acidity: The molecule will exist as a dianion at physiological pH, enabling it to form strong electrostatic interactions with cationic residues (e.g., Lysine, Arginine) in protein binding pockets.

-

Metal Chelation: The arrangement of the pyridine nitrogen and the ortho-sulfonate group (at the 2-position) creates a potential bidentate chelation site for metal ions, a property not as favored in the isomeric pyridine-3,5-disulfonic acid.[6] This suggests a potential to interact with metalloenzymes.

Proposed Synthetic Pathway

Direct sulfonation of pyridine is not a viable route as it yields the 3,5-isomer under harsh conditions requiring catalysts like mercury.[7][8] A more plausible, regioselective synthesis would involve a multi-step approach starting from a pre-functionalized pyridine.

dot

Caption: Proposed multi-step synthesis of Pyridine-2,5-disulfonic acid.

Potential Biological Activity Profile

Hypothesis A: Enzyme Inhibition via Phosphate/Carboxylate Mimicry

3.1.1 Mechanistic Rationale The primary hypothesis is that Pyridine-2,5-disulfonic acid can act as a competitive inhibitor of enzymes that process phosphorylated or carboxylated substrates. The sulfonic acid groups can occupy the binding pockets for phosphate or carboxylate groups, forming strong ionic bonds with key amino acid residues and disrupting the catalytic cycle. The rigid pyridine core serves as a scaffold to present the sulfonate groups in a defined spatial orientation.[3]

3.1.2 Supporting Evidence from Related Structures Many compounds containing the sulfonamide or sulfonic acid moiety are known enzyme inhibitors.

-

Pyrazolo[4,3-c]pyridine Sulfonamides: These have been synthesized and evaluated as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[9]

-

Aromatic Sulfonamides: This class of compounds has shown broad inhibitory activity against various enzymes and has been developed for anticancer and antithrombotic applications.[10]

3.1.3 Proposed Experimental Workflow: General Enzyme Inhibition Screen

dot

Caption: Workflow for characterizing a potential enzyme inhibitor.

Experimental Protocol: Phosphatase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyridine-2,5-disulfonic acid against a generic tyrosine phosphatase.

-

Materials:

-

Recombinant Human Tyrosine Phosphatase (e.g., PTP1B).

-

Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Test Compound: Pyridine-2,5-disulfonic acid dissolved in water (10 mM stock).

-

Positive Control: Sodium orthovanadate (a known phosphatase inhibitor).

-

96-well microplate, plate reader capable of absorbance at 405 nm.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer (e.g., from 1 mM to 0.1 µM).

-

In a 96-well plate, add 10 µL of each compound dilution. Include wells for "no inhibitor" (buffer only) and positive control.

-

Add 70 µL of assay buffer containing the enzyme to each well to a final concentration of 10 nM.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of pNPP substrate to each well (final concentration 1 mM).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Read the absorbance at 405 nm. The yellow color of p-nitrophenol is proportional to enzyme activity.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothesis B: Antimicrobial and Antiviral Activity

3.2.1 Mechanistic Rationale The pyridine nucleus is a core component of many antimicrobial and antiviral drugs.[1] The mechanism can be varied, from inhibiting essential enzymes to disrupting cellular membranes or viral replication processes. Pyridine-based sulfonamides, for instance, have shown promising activity against a range of pathogens.[11]

3.2.2 Supporting Evidence from Pyridine Sulfonamides A novel class of pyridine-based sulfonamides incorporating benzothiazole and benzimidazole moieties was found to have significant antiviral activity against Herpes Simplex Virus (HSV-1) and Coxsackievirus B4 (CBV4).[11] Other studies have consistently shown that pyridine derivatives possess a broad spectrum of antimicrobial activity.

3.2.3 Proposed Experimental Workflow: Antimicrobial Screening Cascade

dot

Caption: A standard cascade for identifying and prioritizing antimicrobial hits.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of Pyridine-2,5-disulfonic acid that visibly inhibits the growth of a specific bacterium.

-

Materials:

-

Bacterial Strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

-

Growth Medium: Mueller-Hinton Broth (MHB).

-

Test Compound: Pyridine-2,5-disulfonic acid, 1 mg/mL stock in sterile water.

-

Positive Control: Gentamicin.

-

Sterile 96-well microplates.

-

-

Procedure (Broth Microdilution Method):

-

In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as controls.

-

Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control).

-

The final volume in each well is 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Hypothesis C: Disruption of Metalloenzymes via Metal Chelation

3.3.1 Mechanistic Rationale The spatial arrangement of the pyridine nitrogen and the 2-position sulfonate group forms a potential bidentate chelating site. This motif could bind to the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the active site of a metalloenzyme, displacing water molecules and disrupting the enzyme's catalytic function. This mechanism is distinct from simple anionic mimicry and represents a third avenue for potential biological activity.

Data Summary and Future Directions

To guide an initial screening campaign, the known activities of related pyridine-sulfonate derivatives should be considered.

| Compound Class | Example Biological Activity | Key Structural Features | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibition | Fused heterocyclic ring, sulfonamide group | [9] |

| Pyridine-based Sulfonamides | Antiviral (HSV-1, CBV4), Hsp90 Inhibition | Flexible sulfonamide linker to other heterocycles | [11] |

| General Pyridine Derivatives | Broad-spectrum antimicrobial, antiviral, anticancer | Varied substitutions on the pyridine ring | [1] |

| Sulfonic Acid Bioisosteres | GABA receptor antagonism, Glutamate receptor activation | Sulfonic acid replacing a carboxylic acid | [3] |

Roadmap for a Drug Discovery Program:

-

Synthesis & Confirmation: Synthesize and confirm the structure of Pyridine-2,5-disulfonic acid.

-

Broad-Based Screening: Perform initial screens based on the three core hypotheses (e.g., a panel of phosphatases/kinases, a panel of microbes, a panel of metalloenzymes).

-

Hit Validation: For any identified "hits," confirm the activity and perform initial cytotoxicity assays.

-

SAR Studies: If a promising and selective hit is identified, initiate a medicinal chemistry program to synthesize analogues to establish a structure-activity relationship (SAR). For example, converting one or both sulfonic acids to sulfonamides or exploring different substitution patterns on the pyridine ring.

Conclusion

While Pyridine-2,5-disulfonic acid is an understudied molecule, a thorough analysis of its structural components provides a strong, scientifically-grounded rationale for its investigation as a potential biologically active agent. Its high polarity and capacity for ionic interactions and metal chelation suggest it could be a valuable tool for probing polar enzyme active sites or acting as a specific inhibitor. The proposed workflows and protocols in this guide offer a clear and systematic path for elucidating the true biological potential of this intriguing scaffold.

References

- U.S. Patent 3,267,109A, "3, 5-pyridinedisulfonic acid," issued August 16, 1966.

-

Organic Chemistry Portal. "Synthesis of pyridines and related compounds." [Link]

-

PrepChem. "Synthesis of pyridine-3-sulfonic acid." [Link]

- European Patent EP0428831B1, "Process of preparation of pyridine-3-sulfonic acids," issued May 29, 1991.

-

PubChem. "3-Pyridinesulfonic acid." National Center for Biotechnology Information. [Link]

-

Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016. [Link]

-

Al-Ostoot, F.H., et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." RSC Medicinal Chemistry, 2020. [Link]

-

D'Ascenzio, M., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Molecules, 2022. [Link]

-

Golding, B.T., et al. "The use of phosphate bioisosteres in medicinal chemistry and chemical biology." MedChemComm, 2016. [Link]

-

Tice, C.M. "Carboxylic Acid (Bio)Isosteres in Drug Design." ACS Medicinal Chemistry Letters, 2013. [Link]

-

Ali, I., et al. "Biological activities of sulfonamides." ResearchGate, 2017. [Link]

-

Al-Sanea, M.M., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega, 2020. [Link]

- U.S. Patent 2,406,972A, "Processes for production of pyridine 3-sulphonic acid and its salts," issued September 3, 1946.

-

Meanwell, N.A. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." -ORCA, 2022. [Link]

-

Miller, B. "The use of phosphate bioisosteres in medicinal chemistry and chemical biology." RSC Publishing, 2016. [Link]

-

Popa, C.V., et al. "Pyridine Compounds with Antimicrobial and Antiviral Activities." Molecules, 2022. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 7. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 8. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Pyridine-2,5-disulfonic Acid: A Technical Guide to its Prospective Role as a Ligand in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and therapeutics. Pyridine-based ligands, in particular, have a rich history due to their versatile coordination capabilities. This guide focuses on Pyridine-2,5-disulfonic acid , a molecule of significant potential yet surprisingly limited exploration in the scientific literature. While its existence is confirmed (CAS 17624-04-3), detailed studies on its role as a ligand in coordination complexes are scarce.

Therefore, this technical guide adopts a unique approach. We will first present the foundational knowledge available for pyridine-2,5-disulfonic acid. Subsequently, we will embark on a scientifically-grounded exploration of its potential by drawing insightful parallels from its well-characterized structural analogs: pyridine-3,5-disulfonic acid and pyridine-2,5-dicarboxylic acid . By examining the synthesis, coordination behavior, and applications of these related compounds, we aim to provide a predictive framework and a valuable resource for researchers poised to investigate the untapped potential of pyridine-2,5-disulfonic acid.

Synthesis and Physicochemical Properties of Pyridine-disulfonic Acids

The introduction of sulfonate groups onto the pyridine ring is a chemically demanding process due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1] Consequently, harsh reaction conditions are typically required.

Direct Sulfonation of Pyridine: A Mechanistic Overview

The most common method for the synthesis of pyridine-disulfonic acids is the direct sulfonation of pyridine using concentrated sulfuric acid or oleum at high temperatures.[1][2] The reaction mechanism proceeds through several key steps:

-

Protonation of the Pyridine Nitrogen : The strongly acidic medium protonates the pyridine nitrogen, forming the pyridinium ion. This further deactivates the ring towards electrophilic attack.

-

Electrophilic Attack by Sulfur Trioxide (SO₃) : Sulfur trioxide, the active electrophile, attacks the electron-deficient pyridine ring. The substitution is directed to the 3- and 5-positions.

-

Formation of the Disulfonic Acid : A second sulfonation event occurs at another available position to yield the disulfonic acid.

Caption: General synthetic pathway for pyridine-disulfonic acids.

Physicochemical Properties

Pyridine-2,5-disulfonic acid is a solid with a molecular weight of 239.23 g/mol . The presence of two highly polar sulfonic acid groups confers high water solubility.

| Property | Value | Source |

| CAS Number | 17624-04-3 | [Synchem] |

| Molecular Formula | C₅H₅NO₆S₂ | [Synchem] |

| Molecular Weight | 239.23 g/mol | [Synchem] |

Coordination Chemistry: A Predictive Analysis

The true potential of pyridine-2,5-disulfonic acid lies in its role as a ligand. The combination of the pyridine nitrogen and the oxygen atoms of the two sulfonate groups provides multiple potential coordination sites. Based on the behavior of its analogs, we can predict several coordination modes.

Predicted Coordination Modes of Pyridine-2,5-disulfonic Acid

The deprotonated form of pyridine-2,5-disulfonic acid can act as a versatile ligand, engaging in various coordination modes with metal centers:

-

N-donor Coordination : The nitrogen atom of the pyridine ring can coordinate directly to a metal center.[1]

-

O-donor Coordination : The oxygen atoms of the sulfonate groups can coordinate in a monodentate, bidentate, or bridging fashion.[1]

-

Chelation : It is plausible that the ligand could act as a chelating agent, with the pyridine nitrogen and an oxygen atom from the sulfonate group at the 2-position binding to the same metal center.

-

Bridging Ligand : Most significantly, it can act as a bridging ligand, connecting two or more metal ions using its distinct coordination sites (e.g., the nitrogen atom and a sulfonate group, or both sulfonate groups). This is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs).[2]

Caption: Predicted coordination modes of pyridine-2,5-disulfonate.

Comparative Analysis with Analogs

The coordination chemistry of pyridine-2,5-dicarboxylic acid has been more extensively studied. In its complexes with transition metals like zinc, nickel, copper, and chromium, it typically acts as a bidentate ligand, coordinating through the nitrogen atom and an oxygen atom of the carboxylate group at the 2-position.[3] This chelation forms a stable five-membered ring.

In contrast, pyridine-3,5-disulfonic acid, lacking the ortho-substituent, is less likely to form a chelate ring with the pyridine nitrogen. Instead, it is more prone to act as a bridging ligand, utilizing its two sulfonate groups and the pyridine nitrogen to link multiple metal centers, leading to the formation of coordination polymers.[1]

For pyridine-2,5-disulfonic acid, we can anticipate a blend of these behaviors. The presence of the sulfonate group at the 2-position makes chelation a strong possibility. However, the additional sulfonate group at the 5-position provides an avenue for forming extended structures, suggesting that this ligand could be a versatile building block for both discrete complexes and coordination polymers.

Structural Analysis of Analogous Metal Complexes

While no crystal structures of metal complexes with pyridine-2,5-disulfonic acid are available in the searched literature, examining the structures of complexes with its analogs provides invaluable insight into the potential architectures that could be formed.

Complexes of Pyridine-2,5-dicarboxylic Acid

A variety of coordination compounds with pyridine-2,5-dicarboxylic acid (H₂pydc) have been synthesized and structurally characterized. For example, mononuclear complexes with the general formula [M(pydc)₂(H₂O)₂]²⁻ (where M = Zn, Ni) have been reported. In these complexes, the pydc²⁻ ligand acts as a bidentate ligand.[3]

Complexes of Pyridine-3,5-dicarboxylic Acid

The isomeric pyridine-3,5-dicarboxylic acid has been used to construct a diverse range of coordination polymers. The carboxylate groups in different coordination modes (monodentate, bidentate, and bridging) and the pyridine nitrogen act as linkers to form 1D, 2D, and 3D frameworks.[4]

| Compound | Metal Ion | Dimensionality | Key Structural Feature | Reference |

| [Mn(pdba)(H₂O)] | Mn(II) | 2D | μ₃-pdba²⁻ linker | [4] |

| [Co(pdba)(bipy)] | Co(II) | 2D | μ₄-pdba²⁻ and bipy linkers | [4] |

| [Cu₂(pdba)₂(bipy)]·2H₂O | Cu(II) | 3D | μ₃-pdba²⁻ linker | [4] |

| (pdba²⁻ = 4,4'-(pyridine-3,5-diyl)dibenzoate, bipy = 4,4'-bipyridine) |

Experimental Protocols

The following protocols are based on established methods for the synthesis of pyridine-sulfonic acids and their coordination complexes. They are provided as a starting point for the investigation of pyridine-2,5-disulfonic acid.

Synthesis of Pyridine-3,5-disulfonic Acid (Representative Protocol)

This protocol is adapted from general sulfonation procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Pyridine

-

65% Oleum (fuming sulfuric acid)

-

Mercury(II) sulfate (catalyst)

-

Sodium hydroxide

-

Isopropanol

Procedure:

-

Slowly add pyridine to 65% oleum with cooling to maintain the temperature below 40°C.

-

Add a catalytic amount of mercury(II) sulfate to the mixture.

-

Heat the mixture to 160-180°C for an extended period (e.g., 18-42 hours).[1]

-

Increase the temperature to around 240°C to complete the reaction.[1]

-

Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide.

-

Precipitate the product by adding isopropanol.

-

The crude product can be purified by recrystallization from hot water or a mixture of water and a low-molecular-weight alcohol.

General Synthesis of a Coordination Polymer

Materials:

-

Pyridine-2,5-disulfonic acid (or its analog)

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

A suitable solvent (e.g., water, ethanol, DMF)

-

Optional: A co-ligand (e.g., 4,4'-bipyridine)

Procedure:

-

Dissolve the pyridine-disulfonic acid ligand in the chosen solvent.

-

In a separate container, dissolve the metal salt in the same solvent.

-

Combine the two solutions and stir. If a co-ligand is used, it can be added at this stage.

-

The reaction mixture can be left to stand for slow evaporation at room temperature, or it can be sealed in a Teflon-lined autoclave and heated for solvothermal synthesis.

-

Crystals of the coordination polymer will form over time.

-

Isolate the crystals by filtration, wash with the solvent, and dry.

Caption: A generalized workflow for the synthesis and characterization of coordination polymers with pyridine-disulfonic acid ligands.

Potential Applications

The incorporation of sulfonic acid groups into pyridine-based ligands can lead to materials with interesting properties and applications.

-

Catalysis : MOFs functionalized with sulfonic acid groups have shown promise as solid acid catalysts in various organic transformations.[1] The acidic nature of the sulfonate groups in complexes of pyridine-2,5-disulfonic acid could be harnessed for catalytic applications.

-

Ion Exchange and Separation : The anionic sulfonate groups can facilitate ion exchange processes, making these materials potentially useful for water purification or the separation of cations.

-

Luminescent Materials : Pyridine-based ligands are often used in the construction of luminescent MOFs. The electronic properties of the pyridine-2,5-disulfonate ligand could influence the photophysical properties of its metal complexes.

-

Drug Development : The pyridine scaffold is a common motif in pharmaceuticals. The high water solubility imparted by the sulfonate groups could be advantageous in the design of new drug candidates.[2]

Conclusion and Future Outlook

Pyridine-2,5-disulfonic acid represents an intriguing yet underutilized building block in coordination chemistry. While direct experimental data on its coordination complexes is lacking, a predictive analysis based on its structural analogs, pyridine-3,5-disulfonic acid and pyridine-2,5-dicarboxylic acid, suggests a rich and versatile coordination chemistry. The presence of both a chelating N,O-donor site and an additional sulfonate group for bridging makes it a promising candidate for the construction of both discrete metal complexes and extended coordination polymers with potentially novel structures and properties.

This guide has aimed to provide a comprehensive overview of the current state of knowledge and a scientifically-grounded prospectus for future research. It is our hope that this will stimulate further investigation into the synthesis, characterization, and application of pyridine-2,5-disulfonic acid and its metal complexes, thereby unlocking its full potential in the fields of materials science, catalysis, and medicinal chemistry.

References

Sources

- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 2. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 3. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

quantum chemical descriptors for Pyridine-2,5-disulfonic acid reactivity

An In-depth Technical Guide: Quantum Chemical Descriptors for Pyridine-2,5-disulfonic Acid Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for understanding and predicting the chemical reactivity of Pyridine-2,5-disulfonic acid using quantum chemical descriptors. By leveraging Density Functional Theory (DFT), we can move beyond empirical observations to a predictive, mechanism-driven approach. This document details the theoretical underpinnings of key reactivity descriptors, provides a step-by-step computational workflow for their calculation, and interprets the results to identify the most probable sites for electrophilic and nucleophilic attack. The methodologies and insights presented herein are designed to empower researchers in the rational design of experiments and the development of novel molecular entities.

Introduction: The Strategic Importance of Predictive Reactivity Modeling

Pyridine-2,5-disulfonic acid is a molecule of significant interest due to its unique electronic and structural features: a π-deficient pyridine ring, a basic nitrogen atom, and two strongly acidic sulfonyl groups. This combination of functionalities makes it a versatile building block in medicinal chemistry and materials science. A priori knowledge of its reactivity is crucial for designing efficient synthetic routes, predicting potential metabolic pathways, and understanding its interactions with biological targets.

Quantum chemical calculations provide a powerful in silico laboratory to probe the electronic structure and predict the reactivity of molecules with a high degree of accuracy. This guide will focus on the practical application of DFT to derive a suite of descriptors that, when analyzed in concert, provide a detailed reactivity map of Pyridine-2,5-disulfonic acid.

Theoretical Foundation: A Scientist's Guide to Reactivity Descriptors

The reactivity of a molecule is fundamentally dictated by the distribution of its electrons. Quantum chemistry offers a set of conceptual and quantitative tools to understand this distribution.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region most favorable for nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: The Molecule's Overall Temperament

These descriptors provide a holistic view of a molecule's reactivity.

| Descriptor | Conceptual Meaning |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | The resistance to change in electron distribution; a "harder" molecule is less reactive. |

| Chemical Softness (S) | The inverse of hardness, indicating greater polarizability and reactivity. |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to act as an electrophile. |